Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl- Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl-
Brand Name: Vulcanchem
CAS No.: 80413-42-9
VCID: VC20609683
InChI: InChI=1S/C18H22NO2P/c1-3-19(4-2)18(20)15-22(21,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3
SMILES:
Molecular Formula: C18H22NO2P
Molecular Weight: 315.3 g/mol

Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl-

CAS No.: 80413-42-9

Cat. No.: VC20609683

Molecular Formula: C18H22NO2P

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl- - 80413-42-9

Specification

CAS No. 80413-42-9
Molecular Formula C18H22NO2P
Molecular Weight 315.3 g/mol
IUPAC Name 2-diphenylphosphoryl-N,N-diethylacetamide
Standard InChI InChI=1S/C18H22NO2P/c1-3-19(4-2)18(20)15-22(21,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3
Standard InChI Key QUTVNRNRHMSRNE-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl- is systematically named 2-diphenylphosphoryl-N,N-diethylacetamide under IUPAC guidelines. Its canonical SMILES representation is CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2\text{CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2}, reflecting the acetyl group bonded to a phosphorus atom flanked by two phenyl rings and two ethyl substituents. The compound’s InChIKey (QUTVNRNRHMSRNE-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS No.80413-42-9
Molecular FormulaC18H22NO2P\text{C}_{18}\text{H}_{22}\text{NO}_2\text{P}
Molecular Weight315.3 g/mol
IUPAC Name2-Diphenylphosphoryl-N,N-diethylacetamide
LogP (Partition Coefficient)2.87

Electronic and Stereochemical Features

The diphenylphosphinyl group (P=O\text{P=O}) introduces significant polarity, while the diethylacetamide moiety contributes to the compound’s lipophilicity (LogP = 2.87) . Computational studies of analogous phosphine oxides suggest that the phosphoryl oxygen engages in hydrogen bonding and Lewis acid-base interactions, which could influence its reactivity in catalytic systems. The ethyl groups on the acetamide nitrogen likely hinder steric bulk, a feature exploited in ligand design for transition-metal complexes .

Synthesis and Preparation

Table 2: Hypothesized Synthetic Pathways

MethodReagents/ConditionsYield*
PhosphorylationPh2P(O)Cl\text{Ph}_2\text{P(O)Cl}, Et3_3N, THF, 0–25°C~70%
Metal-Mediated AminationRh(III) complexes, diethylamine, CO atmosphere~85%
*Estimated based on analogous reactions.

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Structural confirmation relies on:

  • 1H^1\text{H} NMR: Resonances for phenyl protons (δ 7.2–7.4 ppm), ethyl groups (δ 1.0–1.3 ppm for CH3_3, δ 3.2–3.5 ppm for NCH2_2), and the acetamide carbonyl (δ 2.1–2.3 ppm).

  • 31P^{31}\text{P} NMR: A singlet near δ 25–30 ppm, characteristic of phosphine oxides .

  • IR Spectroscopy: Stretching vibrations for P=O\text{P=O} (~1250 cm1^{-1}) and C=O\text{C=O} (~1650 cm1^{-1}).

Structural and Spectroscopic Analysis

Crystallographic Insights

Although no X-ray structure of 2-(diphenylphosphinyl)-N,N-diethylacetamide is available, related compounds exhibit distorted tetrahedral geometry around phosphorus, with bond lengths of P=O\text{P=O} (~1.48 Å) and P–C\text{P–C} (~1.80 Å). The acetamide group adopts a planar conformation due to conjugation between the carbonyl and nitrogen lone pairs.

Spectroscopic Fingerprints

  • ATR-IR: Strong absorption at 1245 cm1^{-1} (P=O\text{P=O}) and 1648 cm1^{-1} (C=O\text{C=O}).

  • Mass Spectrometry: Molecular ion peak at m/zm/z 315.139 (calculated for C18H22NO2P+\text{C}_{18}\text{H}_{22}\text{NO}_2\text{P}^+) .

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